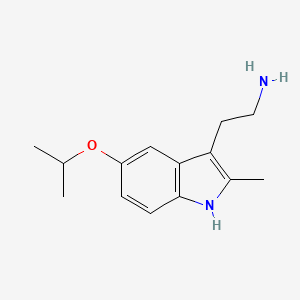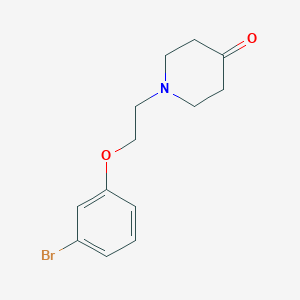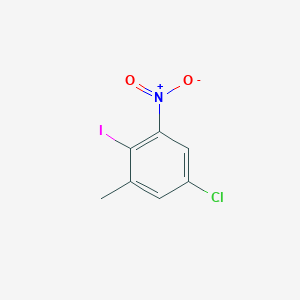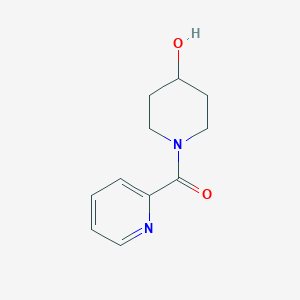![molecular formula C14H25NO3 B1461866 Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1341036-10-9](/img/structure/B1461866.png)
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
Tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the linear formula C15H27NO3 . It is also known as TERT-BUTYL 8-(HYDROXYMETHYL)-2-AZASPIRO[4.5]DECANE-2-CARBOXYLATE .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure with a nitrogen atom and a hydroxyl group at the 8-position . The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 269.38 .Aplicaciones Científicas De Investigación
TBHAC has been studied for its potential applications in various scientific fields. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research. It has been studied for its potential use as a therapeutic agent for the treatment of a variety of diseases, including cancer, inflammatory diseases, and neurological disorders. Additionally, TBHAC has been studied for its potential use in drug delivery systems, as well as for its potential use in the development of new materials for industrial and medical applications.
Mecanismo De Acción
The mechanism of action of TBHAC is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, receptors, and other proteins involved in various biochemical processes. Additionally, TBHAC has been found to interact with a variety of other molecules, including lipids, proteins, and carbohydrates, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
TBHAC has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as to possess the potential to modulate the activity of certain enzymes and receptors involved in various biochemical processes. Additionally, TBHAC has been found to possess the potential to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TBHAC in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. Additionally, TBHAC is relatively stable and can be stored for long periods of time. However, TBHAC is sensitive to light and air, and is easily oxidized. Additionally, TBHAC is not easily synthesized, and can only be obtained from commercial sources.
Direcciones Futuras
Future research on TBHAC could focus on further elucidating its mechanism of action, as well as its potential applications in drug delivery systems, new materials, and the treatment of various diseases. Additionally, further research could focus on the development of new methods for the synthesis of TBHAC, as well as the development of new methods for its storage and stability. Furthermore, further research could focus on the potential for TBHAC to interact with other molecules, such as proteins, lipids, and carbohydrates, which may be involved in its mechanism of action. Finally, further research could focus on the potential for TBHAC to be used as a diagnostic tool in the medical field.
Propiedades
IUPAC Name |
tert-butyl 8-hydroxy-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYNNGSTXYRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)


![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)








